Entrectinib

Vue d'ensemble

Description

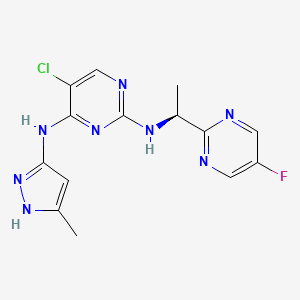

Entrectinib, commercialisé sous le nom de marque Rozlytrek, est un médicament anticancéreux utilisé pour traiter le cancer du poumon non à petites cellules ROS1-positif et les tumeurs solides NTRK fusion-positives. C’est un inhibiteur sélectif des tyrosine kinases (ITK) qui cible les récepteurs kinases de la tropomyosine (TRK) A, B et C, le gène oncogénique 1 de C-ros (ROS1) et la kinase du lymphome anaplasique (ALK) . This compound a été approuvé pour une utilisation médicale aux États-Unis en août 2019 et a depuis été approuvé dans plusieurs autres pays .

Applications De Recherche Scientifique

Entrectinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique chemical properties and its interactions with various biological targets. Researchers investigate its synthesis, stability, and reactivity under different conditions .

Biology: In biology, this compound is used to study the role of tyrosine kinases in cellular signaling and cancer progression. It serves as a tool to understand the molecular mechanisms underlying cancer cell proliferation and survival .

Medicine: In medicine, this compound is primarily used as a targeted therapy for cancers with specific genetic mutations. It has shown efficacy in treating ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. Clinical trials continue to explore its potential in other cancer types .

Industry: In the pharmaceutical industry, this compound is a valuable drug for developing targeted cancer therapies. Its production and formulation are subjects of ongoing research to improve its efficacy, safety, and patient compliance .

Mécanisme D'action

Entrectinib exerce ses effets en inhibant des tyrosine kinases spécifiques, notamment TRK A, B et C, ROS1 et ALK. Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire qui régulent la croissance, la différenciation et la survie cellulaires. En inhibant ces kinases, l’this compound perturbe les voies de signalisation, ce qui conduit à la suppression de la prolifération des cellules cancéreuses et à l’induction de l’apoptose .

Les cibles moléculaires de l’this compound comprennent les gènes des récepteurs kinases de la tyrosine neurotrophique (NTRK), ROS1 et ALK. Ces cibles sont souvent impliquées dans des événements de fusion oncogénique qui stimulent la progression du cancer. La capacité de l’this compound à traverser la barrière hémato-encéphalique le rend également efficace contre les métastases du système nerveux central .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Entrectinib continues to demonstrate durable systemic and intracranial responses and can address the unmet need of a CNS-active treatment in patients with NTRK fusion-positive solid tumors . It’s great that another agent that is tissue agnostic has been approved, because that broadens the availability of different drugs for physicians to treat patients with these fusions .

Analyse Biochimique

Biochemical Properties

Entrectinib interacts with TRKs, ROS1, and ALK . These interactions are crucial for its role in biochemical reactions. It inhibits these kinases, thereby disrupting the signaling pathways they are involved in .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of TRKs, ROS1, and ALK disrupts the signaling pathways these kinases are involved in, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with TRKs, ROS1, and ALK . It inhibits these kinases, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has shown durable systemic and intracranial responses . Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has shown to induce deep and durable responses . At high doses, there may be toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of TRKs, ROS1, and ALK . It interacts with these kinases and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Entrectinib est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique la formation d’intermédiaires clés, qui sont ensuite couplés pour former le produit final. Le processus comprend généralement des étapes telles que l’halogénation, la substitution nucléophile et la formation de liaison amide. Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement élevé et une pureté élevée .

Méthodes de production industrielle : La production industrielle d’this compound implique la mise à l’échelle de la synthèse en laboratoire à l’échelle commerciale. Cela nécessite l’optimisation des conditions de réaction pour garantir la cohérence, l’efficacité et la sécurité. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir que le produit final répond aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : Entrectinib subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à son métabolisme et à sa bioactivation dans l’organisme .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de l’this compound comprennent les agents halogénants, les nucléophiles et les agents réducteurs. Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir des réactions de l’this compound comprennent ses métabolites actifs, qui contribuent à ses effets thérapeutiques. L’un des principaux métabolites est le M5, qui conserve une activité pharmacologique significative .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Chimie : En chimie, l’this compound est étudié pour ses propriétés chimiques uniques et ses interactions avec diverses cibles biologiques. Les chercheurs étudient sa synthèse, sa stabilité et sa réactivité dans différentes conditions .

Biologie : En biologie, l’this compound est utilisé pour étudier le rôle des tyrosine kinases dans la signalisation cellulaire et la progression du cancer. Il sert d’outil pour comprendre les mécanismes moléculaires sous-jacents à la prolifération et à la survie des cellules cancéreuses .

Médecine : En médecine, l’this compound est principalement utilisé comme thérapie ciblée pour les cancers présentant des mutations génétiques spécifiques. Il a montré son efficacité dans le traitement du cancer du poumon non à petites cellules ROS1-positif et des tumeurs solides NTRK fusion-positives. Des essais cliniques continuent d’explorer son potentiel dans d’autres types de cancer .

Industrie : Dans l’industrie pharmaceutique, l’this compound est un médicament précieux pour développer des thérapies ciblées contre le cancer. Sa production et sa formulation font l’objet de recherches continues pour améliorer son efficacité, sa sécurité et la conformité des patients .

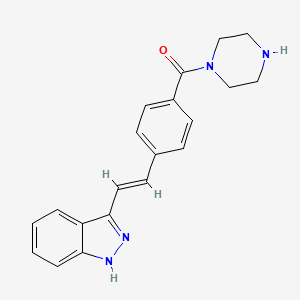

Comparaison Avec Des Composés Similaires

Entrectinib est comparé à d’autres inhibiteurs de tyrosine kinase, tels que le crizotinib, l’alectinib, le céritinib et le lorlatinib.

Crizotinib : Le crizotinib est un autre ITK qui cible ALK et ROS1. Bien que l’this compound et le crizotinib soient tous deux efficaces contre les cancers ROS1-positifs, l’this compound a un éventail plus large de cibles et une meilleure pénétration du système nerveux central .

Alectinib, céritinib et lorlatinib : Ces ITK ciblent principalement ALK et sont utilisés dans le traitement du cancer du poumon non à petites cellules ALK-positif. La capacité unique de l’this compound à cibler TRK A, B et C, en plus d’ALK et de ROS1, le distingue de ces composés .

Unicité : L’unicité de l’this compound réside dans son approche multi-cible et sa capacité à traverser la barrière hémato-encéphalique, le rendant efficace contre les cancers impliquant le système nerveux central. Son large spectre d’activité contre les protéines de fusion TRK, ROS1 et ALK en fait une option thérapeutique polyvalente et précieuse .

Propriétés

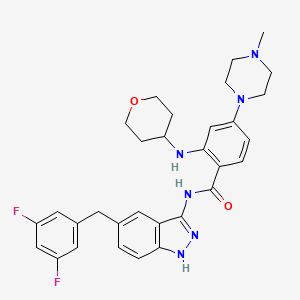

IUPAC Name |

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYYBYPASCDWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026450 | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Entrectinib is a tyrosine kinase inhibitor which acts on several receptors. It functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, TRKC, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). TRK receptors produce cell proliferation via downstream signalling through the mitogen activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ. ALK produces similar signalling with the addition of downstream JAK/STAT activation. Inhibition of these pathways suppresses cancer cell proliferation and shifts the balance in favor of apoptosis resulting in shrinking of tumor volume. | |

| Record name | Entrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1108743-60-7 | |

| Record name | Entrectinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108743-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108743607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)amino]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ORF0AN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

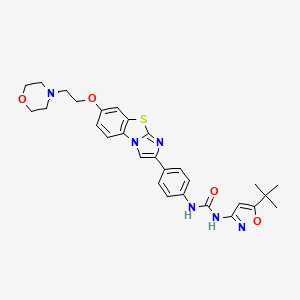

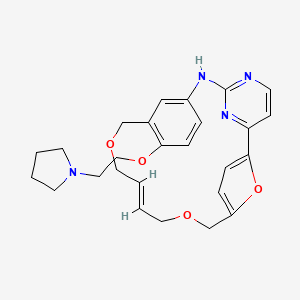

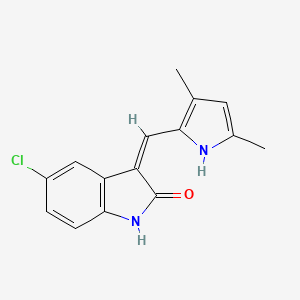

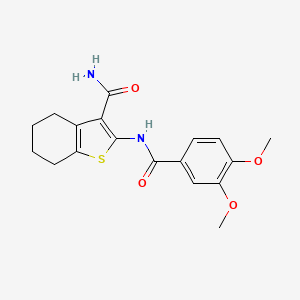

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Entrectinib?

A: this compound is a highly potent and selective ATP-competitive inhibitor of tropomyosin receptor kinase (TRK) A/B/C, ROS proto-oncogene 1 (ROS1), and anaplastic lymphoma kinase (ALK) [, , , , , ]. It exerts its antitumor activity by binding to the intracellular catalytic kinase domain of these proteins, thereby blocking their constitutive kinase activity and downstream signaling [, , , ].

Q2: What are the downstream effects of this compound binding to TRK, ROS1, and ALK?

A: this compound binding inhibits the phosphorylation of these receptor tyrosine kinases, ultimately leading to the inhibition of crucial downstream signaling pathways involved in cell proliferation, survival, and metastasis [, , , ]. These pathways include the PI3K/AKT, MAPK/ERK, and PLCγ1 signaling cascades [].

Q3: How does this compound's effect on downstream signaling pathways translate to antitumor activity?

A: By suppressing the activity of these crucial signaling pathways, this compound effectively inhibits the proliferation of tumor cells, promotes apoptosis (programmed cell death), and limits the metastatic potential of the tumor [, , , ].

Q4: Is there information available about this compound's molecular formula, weight, and spectroscopic data?

A4: While the provided research articles focus on this compound's biological activity and clinical applications, they do not delve into detailed structural characterization data like molecular formula, weight, or spectroscopic information.

Q5: What is the evidence for this compound's efficacy in preclinical models?

A: this compound has shown potent antitumor activity in a variety of preclinical models, including cell lines, patient-derived tumor cells (PDCs), and patient-derived xenografts (PDXs) harboring NTRK, ROS1, or ALK rearrangements [, , ]. These studies demonstrated that this compound effectively inhibits cell proliferation, induces apoptosis, and regresses tumor growth at clinically relevant doses [, , ].

Q6: Has this compound's efficacy been demonstrated in clinical trials?

A: Yes, this compound has demonstrated promising clinical activity in patients with NTRK, ROS1, or ALK fusion-positive solid tumors, including non-small cell lung cancer (NSCLC) [, , , , , , , , , , , , , , , ]. Clinical trials have shown that this compound can induce durable objective responses, including complete and partial remissions, in a significant proportion of patients with these molecularly defined cancers [, , , , , , , , , , , , , , , ].

Q7: Does this compound show activity in tumors that have spread to the central nervous system (CNS)?

A: One of the notable characteristics of this compound is its ability to penetrate the blood-brain barrier, making it effective against CNS metastases [, , ]. Clinical trials have demonstrated significant intracranial activity, with this compound achieving objective responses in patients with NTRK, ROS1, or ALK fusion-positive brain metastases [, , , ].

Q8: Are there known mechanisms of resistance to this compound?

A8: Yes, similar to other kinase inhibitors, acquired resistance to this compound can develop through various mechanisms. These include:

- On-target mutations: Point mutations within the kinase domain of NTRK, ROS1, or ALK genes can hinder this compound binding and reduce its inhibitory activity [, , , , ]. The G595R and G667C mutations in NTRK1 and the G2032R mutation in ROS1 are examples of such resistance mutations [, , , , ].

- Bypass signaling: Activation of alternative signaling pathways that circumvent the dependence on NTRK, ROS1, or ALK can lead to resistance []. For example, amplification of the MET proto-oncogene and subsequent activation of its downstream signaling pathway has been implicated in this compound resistance in ROS1-positive NSCLC [, ].

- Phenotypic transformation: Tumor cells can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), that promote resistance to kinase inhibitors [].

Q9: What are potential strategies to overcome or manage resistance to this compound?

A9: Ongoing research focuses on:

- Next-generation inhibitors: Developing new TRK inhibitors with distinct binding profiles that can overcome resistance mutations [].

- Combination therapies: Combining this compound with other targeted therapies or chemotherapy to target multiple signaling pathways and enhance efficacy [, ]. For example, preclinical studies suggest that combining this compound with a MEK inhibitor like Trametinib might be effective against this compound-resistant tumors with solvent front mutations in NTRK genes [].

- Monitoring for resistance: Implementing strategies for early detection of resistance mechanisms through liquid biopsies and tumor profiling can guide treatment decisions [].

Q10: Does this compound penetrate the blood-brain barrier?

A: Yes, unlike other TRK inhibitors such as Larotrectinib and Crizotinib, this compound demonstrates a weaker interaction with P-glycoprotein (P-gp), a membrane transporter known to efflux drugs from the brain [, ]. This weaker interaction contributes to this compound's ability to achieve therapeutic concentrations in the central nervous system (CNS), making it effective against primary CNS tumors and brain metastases [, ].

Q11: What is the general safety profile of this compound?

A: this compound has demonstrated a manageable safety profile in clinical trials [, , , ]. Most treatment-related adverse events (TRAEs) are generally mild to moderate (Grade 1 or 2) [, , , ].

Q12: What analytical methods are used to characterize and quantify this compound?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the quantification of this compound in biological matrices, such as plasma []. This method offers high sensitivity and selectivity for accurate drug level monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate](/img/structure/B1684616.png)